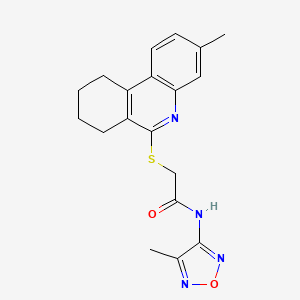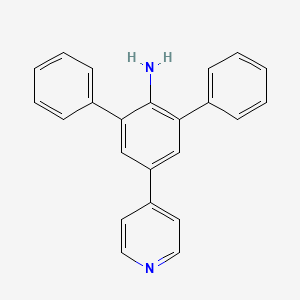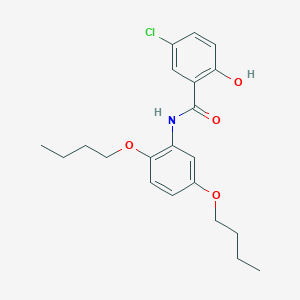
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C21H26ClNO4 It is characterized by the presence of a chloro group, two butoxy groups, and a hydroxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,5-dibutoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Reagents like thionyl chloride or phosphorus oxychloride are employed to activate the carboxylic acid group for subsequent amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or ammonia are used in the presence of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 5-chloro-2-oxo-N-(2,5-dibutoxyphenyl)benzamide.
Reduction: Formation of N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
Substitution: Formation of 5-amino-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
Scientific Research Applications
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-ethoxybenzenesulfonamide
Comparison
Compared to similar compounds, 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is unique due to the presence of butoxy groups, which may influence its chemical reactivity and biological activity
Properties
CAS No. |
634185-26-5 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C21H26ClNO4/c1-3-5-11-26-16-8-10-20(27-12-6-4-2)18(14-16)23-21(25)17-13-15(22)7-9-19(17)24/h7-10,13-14,24H,3-6,11-12H2,1-2H3,(H,23,25) |
InChI Key |
YSZSRQOMCASJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



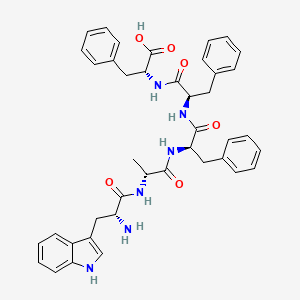
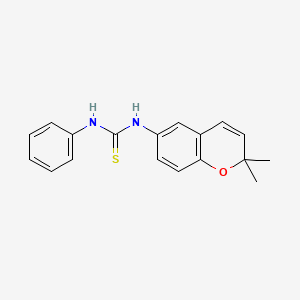
![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12600403.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
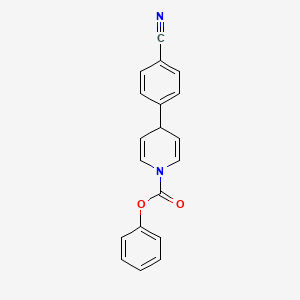
![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
